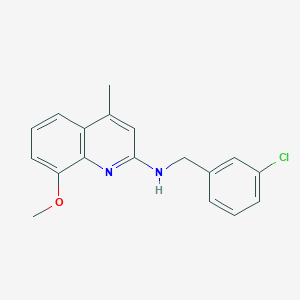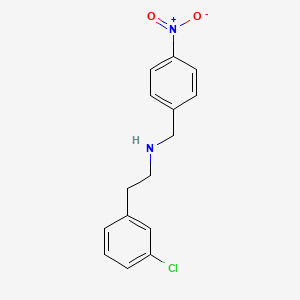![molecular formula C20H22N2O2 B3864722 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3864722.png)
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine
Overview
Description
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine, also known as MMQ, is a synthetic compound that belongs to the class of quinolinamines. It has been extensively researched for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The exact mechanism of action of 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is not fully understood. However, studies have shown that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. This compound has also been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the p53 pathway. This compound has also been shown to inhibit cancer cell proliferation by inhibiting the Akt/mTOR pathway. Additionally, this compound has been found to possess neuroprotective properties and can potentially be used to treat neurodegenerative disorders. This compound has also been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases.
Advantages and Limitations for Lab Experiments
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity and yield can be improved by using various purification techniques. This compound has also been extensively studied for its potential therapeutic applications in various diseases, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its therapeutic potential. Additionally, the toxicity and side effects of this compound are not well characterized, which makes it difficult to determine the optimal dosage for therapeutic use.
Future Directions
There are several future directions for research on 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine. One area of research is to further elucidate the mechanism of action of this compound. This will help to identify the signaling pathways that are modulated by this compound and will provide insights into its therapeutic potential. Another area of research is to study the toxicity and side effects of this compound in more detail. This will help to determine the optimal dosage for therapeutic use and will also provide important safety information. Additionally, further studies are needed to evaluate the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Scientific Research Applications
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been found to possess neuroprotective properties and can potentially be used to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-19(22-20-16(14)8-6-10-18(20)24-3)21-12-11-15-7-4-5-9-17(15)23-2/h4-10,13H,11-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYQHNYSAGQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864645.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3864655.png)
![N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide](/img/structure/B3864659.png)
![methyl 5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864666.png)
![6-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3864674.png)
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3864696.png)
![ethyl N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucinate](/img/structure/B3864697.png)
![N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-4-nitrobenzohydrazide](/img/structure/B3864702.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(3-fluorophenyl)ethanamine](/img/structure/B3864707.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B3864730.png)
![N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B3864742.png)
